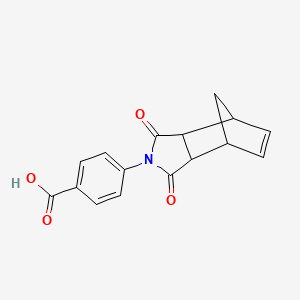

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

CAS No.: 55099-10-0

Cat. No.: VC6303505

Molecular Formula: C16H13NO4

Molecular Weight: 283.283

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55099-10-0 |

|---|---|

| Molecular Formula | C16H13NO4 |

| Molecular Weight | 283.283 |

| IUPAC Name | 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid |

| Standard InChI | InChI=1S/C16H13NO4/c18-14-12-9-1-2-10(7-9)13(12)15(19)17(14)11-5-3-8(4-6-11)16(20)21/h1-6,9-10,12-13H,7H2,(H,20,21) |

| Standard InChI Key | NIGPPPVPMJYXFY-UHFFFAOYSA-N |

| SMILES | C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |

Introduction

Chemical Structure and Stereochemical Features

The compound’s structure comprises a benzoic acid group linked to a hexahydro-4,7-methanoisoindole ring system, which features two ketone groups at positions 1 and 3. The bicyclic core adopts a fused tricyclic arrangement, with the methano bridge imposing rigidity and influencing stereochemistry. Key stereochemical descriptors include the 3aR and 7aS configurations, which define the spatial orientation of hydrogen atoms at these chiral centers .

The methanoisoindol moiety’s chair-like conformation stabilizes the molecule, while the benzoic acid substituent introduces polarity, enhancing solubility in polar solvents. Computational models predict a density of and a boiling point of . These properties are critical for understanding its behavior in synthetic and biological environments.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid typically involves three stages:

-

Cyclization: Formation of the methanoisoindol core via Diels-Alder reactions or photochemical cycloadditions.

-

Functionalization: Introduction of the dioxo groups through oxidation or ketone-transfer reactions.

-

Coupling: Attachment of the benzoic acid moiety using Suzuki-Miyaura or Ullmann-type cross-coupling reactions .

For example, a reported route begins with norbornene derivatives, which undergo cycloaddition with maleic anhydride to form the bicyclic scaffold. Subsequent oxidation with potassium permanganate introduces the dioxo groups, followed by palladium-catalyzed coupling with 4-bromobenzoic acid.

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during oxidation. Solvent choice (e.g., tetrahydrofuran or dimethylformamide) and catalysts (e.g., palladium acetate) significantly impact yields, which range from 40–60% in optimized protocols .

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 283.28 g/mol | |

| Density | ||

| Boiling Point | ||

| Flash Point | ||

| LogP (Partition Coefficient) | 0.93 |

The compound’s moderate LogP value suggests balanced hydrophilicity and lipophilicity, favoring membrane permeability in biological systems. Its low vapor pressure ( at 25°C) indicates limited volatility .

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary in vitro assays demonstrate moderate cytotoxicity against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, with IC values ranging from 50–100 μM. The compound’s ability to induce apoptosis is hypothesized to stem from mitochondrial membrane depolarization, though proteomic studies are needed to validate this.

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s molecular targets using CRISPR-Cas9 knockout screens.

-

Derivatization: Synthesize analogs with modified substituents to enhance potency and selectivity.

-

In Vivo Testing: Evaluate pharmacokinetics and efficacy in murine models of inflammation and cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume